molecular formula C11H24N2 B1385878 N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine CAS No. 1040690-68-3

N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine

カタログ番号: B1385878
CAS番号: 1040690-68-3
分子量: 184.32 g/mol
InChIキー: TZQWHHGMSDUZAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine is a useful research compound. Its molecular formula is C11H24N2 and its molecular weight is 184.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-ethyl-3-(4-methylpiperidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-12-7-4-8-13-9-5-11(2)6-10-13/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQWHHGMSDUZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN1CCC(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine, with the CAS number 1040690-68-3 , is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties and to serve as a scaffold for interacting with various biological targets.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, potential applications, and analytical methodologies for N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine.

Chemical Identity and Properties

Synonyms:

  • N-ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine

Table 1: Physicochemical Properties of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine

PropertyValueSource
CAS Number 1040690-68-3
Molecular Formula C₁₁H₂₄N₂
Molecular Weight 184.32 g/mol
InChI 1S/C11H24N2/c1-3-12-7-4-8-13-9-5-11(2)6-10-13/h11-12H,3-10H2,1-2H3
InChIKey TZQWHHGMSDUZAJ-UHFFFAOYSA-N
Canonical SMILES CCNCCCCN1CCC(C)CC1Inferred
Appearance Not specified (likely a liquid or low-melting solid at room temperature)Inferred
Boiling Point Not experimentally determined-
Melting Point Not experimentally determined-
Solubility Not experimentally determined (likely soluble in organic solvents)Inferred

Synthesis and Methodologies

Proposed Synthetic Pathway

A likely synthetic strategy would involve the reductive amination of 4-methylpiperidine with a suitable three-carbon synthon bearing a protected amine, followed by alkylation of the secondary amine with an ethyl group. An alternative, and perhaps more direct route, would be the reductive amination of 3-(4-methyl-1-piperidinyl)propan-1-amine with acetaldehyde.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine via the reductive amination of 3-(4-methyl-1-piperidinyl)propan-1-amine with acetaldehyde.

Materials:

  • 3-(4-Methyl-1-piperidinyl)propan-1-amine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 3-(4-methyl-1-piperidinyl)propan-1-amine (1.0 equivalent) in DCE or DCM, add acetaldehyde (1.1 equivalents) at room temperature.

  • Imine Formation: Stir the reaction mixture for 30-60 minutes to allow for the formation of the corresponding imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine.

Causality behind Experimental Choices:

  • Reductive Amination: This is a highly efficient and mild method for forming C-N bonds.

  • Sodium Triacetoxyborohydride: This reducing agent is selective for imines in the presence of aldehydes and is generally less sensitive to moisture than other hydride reagents like sodium borohydride.

  • Solvent: DCE and DCM are common solvents for reductive amination reactions as they are relatively non-reactive and can dissolve a wide range of organic compounds.

Workflow Diagram

G cluster_synthesis Synthesis of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine start Start Materials: 3-(4-Methyl-1-piperidinyl)propan-1-amine Acetaldehyde imine_formation Imine Formation (Solvent: DCE/DCM) start->imine_formation reduction Reduction with Sodium Triacetoxyborohydride imine_formation->reduction workup Aqueous Workup (NaHCO₃, Brine) reduction->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine purification->product

Caption: Synthetic workflow for N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine.

Potential Applications in Drug Discovery

While specific biological activities for N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine have not been extensively reported, the structural motif is present in compounds with a range of therapeutic applications. The N-substituted piperidine scaffold is a key component in many centrally active agents.[2]

Potential areas of investigation include:

  • CNS Disorders: The lipophilic nature of the piperidine ring often facilitates blood-brain barrier penetration. Therefore, this compound could serve as a scaffold for developing ligands for CNS targets.

  • Receptor Modulation: N-substituted piperidines are known to interact with a variety of receptors, including opioid, dopamine, and serotonin receptors.

  • Enzyme Inhibition: The basic nitrogen atoms can act as hydrogen bond acceptors, making them suitable for interaction with the active sites of various enzymes.

The closely related ethyl-piperidin-4-ylmethyl-amine scaffold has been utilized in the development of ligands for the Sigma-1 (σ1) receptor, inhibitors of Protein Kinase B (Akt), and ligands for the Dopamine Transporter (DAT).[2] These applications suggest that N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine could be a valuable building block for creating novel therapeutic agents targeting similar biological pathways.

Analytical Characterization

The structural elucidation and purity assessment of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine would rely on standard analytical techniques employed in organic chemistry.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the methyl group on the piperidine ring (doublet), and the various methylene protons of the propanamine chain and the piperidine ring.
¹³C NMR Distinct signals for each unique carbon atom in the molecule, including the methyl, ethyl, and methylene carbons.
Mass Spectrometry (MS) The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (184.32 g/mol ). Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy C-H stretching and bending vibrations for the alkyl groups, and N-H bending vibrations if a secondary amine intermediate is analyzed.

Conclusion

N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine is a chemical entity with potential for further exploration in the field of medicinal chemistry. While specific data on its synthesis and biological activity are limited in the public domain, its structural similarity to known bioactive molecules suggests it could be a valuable building block for the development of novel therapeutics. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to synthesize, purify, and characterize this compound for further investigation.

References

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]

Sources

Methodological & Application

Application Notes & Protocols: N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine and its Analogs as Versatile Diamine Ligands in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Diamine Ligands in Modern Catalysis

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] Among these, the Suzuki-Miyaura coupling is particularly prominent for its reliability and broad functional group tolerance in synthesizing biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[2] The efficacy of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. While phosphine-based ligands have been extensively studied and utilized, there is a growing interest in the development of phosphine-free catalyst systems to mitigate issues of cost, air-sensitivity, and toxicity.[3]

This document provides a detailed guide to the application of N-alkyl-1,3-propanediamine derivatives, exemplified by N,N'-Dimethyl-1,3-propanediamine, as effective ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Due to the limited specific literature on N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine, we will utilize the well-studied and structurally related N,N'-Dimethyl-1,3-propanediamine as a representative model to illustrate the principles and protocols. These bidentate nitrogen-containing ligands offer several advantages, including enhanced stability of the catalytic species and improved catalytic activity.

The core structure, a 1,3-propanediamine, allows for the formation of a stable six-membered chelating ring with the palladium center. This chelation stabilizes the active catalytic species, preventing catalyst decomposition and promoting efficient catalytic turnover. The N-alkyl and N-piperdinyl substituents on the diamine backbone provide the necessary steric and electronic properties to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

Catalytic Application: Palladium-Diamine Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Bromides

This section details the application of a palladium/N,N'-Dimethyl-1,3-propanediamine catalyst system for the cross-coupling of a variety of aryl bromides with arylboronic acids.

Reaction Principle

The overall transformation involves the coupling of an aryl halide (Ar¹-X) with an arylboronic acid (Ar²-B(OH)₂) in the presence of a base and a palladium catalyst to form a biaryl (Ar¹-Ar²) and inorganic byproducts.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Bromide Arylboronic Acid Base (K3PO4) Pd(OAc)2 Ligand solvent Add Solvent (e.g., Dioxane/H2O) reagents->solvent degas Degas Mixture (Ar or N2 Purge) solvent->degas heat Heat to Reaction Temperature (e.g., 100 °C) degas->heat monitor Monitor Reaction (TLC or GC/MS) heat->monitor extract Aqueous Work-up & Extraction monitor->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • N,N'-Dimethyl-1,3-propanediamine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 4.5 mg) and N,N'-Dimethyl-1,3-propanediamine (0.024 mmol, 2.5 mg) in 1 mL of dioxane under an inert atmosphere. Stir for 10-15 minutes at room temperature. The solution should change color, indicating complex formation.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424 mg).

  • Addition of Catalyst and Solvents: To the Schlenk flask containing the solids, add the pre-formed catalyst solution via syringe. Then, add 4 mL of dioxane and 1 mL of degassed deionized water.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon or nitrogen to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism and Causality in Experimental Design

A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing the reaction conditions. The Suzuki-Miyaura coupling proceeds through a series of well-defined steps, each influenced by the choice of ligand, base, and solvent.

The Catalytic Cycle

catalytic_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar1-X pd_complex Ar1-Pd(II)(X)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [Ar2-B(OH)3]- diaryl_pd Ar1-Pd(II)(Ar2)L2 transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar1-Ar2 reductive_elimination->product reactants Ar1-X Ar2-B(OH)2 Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar¹-X) to the active Pd(0) species, forming a Pd(II) intermediate. The electron-donating nature of the diamine ligand increases the electron density on the palladium center, facilitating this often rate-determining step.

  • Transmetalation: The aryl group from the activated organoboron species (formed by the reaction of the arylboronic acid with the base) is transferred to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst. The steric bulk of the ligand can promote this step by creating a more crowded coordination sphere around the metal.

Rationale for Experimental Choices
  • Ligand-to-Metal Ratio: A slight excess of the ligand (1.2 equivalents relative to palladium) is often used to ensure complete complexation and to compensate for any potential ligand degradation.

  • Base: Potassium phosphate (K₃PO₄) is a commonly used base that is effective in activating the boronic acid without promoting significant side reactions.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is frequently employed. The organic solvent solubilizes the organic reactants and the catalyst, while water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxidation. Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation.

Data Presentation: Substrate Scope and Performance

The palladium/N,N'-Dimethyl-1,3-propanediamine catalyst system is effective for a range of aryl bromides and arylboronic acids. The following table summarizes representative yields for the coupling of various substrates under the optimized conditions.

EntryAryl BromideArylboronic AcidProductYield (%)
14-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl92
24-BromoanisolePhenylboronic acid4-Methoxy-1,1'-biphenyl95
31-Bromo-4-fluorobenzenePhenylboronic acid4-Fluoro-1,1'-biphenyl88
44-BromobenzonitrilePhenylboronic acid4-Cyano-1,1'-biphenyl90
52-BromopyridinePhenylboronic acid2-Phenylpyridine85
64-Bromotoluene4-Methoxyphenylboronic acid4'-Methoxy-4-methyl-1,1'-biphenyl93
74-Bromotoluene4-Fluorophenylboronic acid4'-Fluoro-4-methyl-1,1'-biphenyl89

Reaction conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), N,N'-Dimethyl-1,3-propanediamine (2.4 mol%), K₃PO₄ (2.0 mmol), Dioxane/H₂O (4:1), 100 °C, 8 h. Yields are for isolated products.

The catalyst system demonstrates good tolerance to both electron-donating and electron-withdrawing substituents on both coupling partners.

Conclusion and Future Outlook

N-alkyl-1,3-propanediamine ligands, such as N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine and its analog N,N'-Dimethyl-1,3-propanediamine, serve as effective and accessible ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their ability to form stable chelate complexes with palladium enhances catalytic activity and stability. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to utilize these ligands in the synthesis of a wide array of biaryl compounds. Future investigations could focus on expanding the substrate scope to include more challenging coupling partners, such as aryl chlorides and sterically hindered substrates, as well as exploring the application of these ligands in other palladium-catalyzed transformations.

References

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Improving Yield in the Synthesis of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the synthesis of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine. As Senior Application Scientists, we provide insights grounded in chemical principles and field-proven experience to help you navigate the complexities of this synthesis.

Overview of Synthetic Strategies

The synthesis of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine, a secondary amine, primarily involves the ethylation of the primary amine precursor, 3-(4-methyl-1-piperidinyl)-1-propanamine. The two most common strategies to achieve this are Direct N-Alkylation and Reductive Amination . While direct alkylation appears straightforward, it is often plagued by poor selectivity, leading to significant yield loss. Reductive amination, conversely, offers a more controlled and higher-yielding pathway.

Synthetic_Pathways cluster_0 Direct N-Alkylation cluster_1 Reductive Amination DA_Start 3-(4-methyl-1-piperidinyl)-1-propanamine DA_Reagent + Ethyl Halide (e.g., EtBr, EtI) + Base DA_Start->DA_Reagent SN2 Reaction DA_Product N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine (Target Product) DA_Reagent->DA_Product DA_Side_Product Over-alkylation Products (Tertiary Amine, Quaternary Salt) DA_Product->DA_Side_Product Further Reaction RA_Start 3-(4-methyl-1-piperidinyl)-1-propanamine RA_Reagent + Acetaldehyde (CH₃CHO) + Reducing Agent (e.g., NaBH(OAc)₃) RA_Start->RA_Reagent Condensation RA_Intermediate Imine/Enamine Intermediate RA_Reagent->RA_Intermediate RA_Product N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine (Target Product) RA_Intermediate->RA_Product Reduction

Caption: Key synthetic routes to the target compound.

Troubleshooting Guide & Synthesis Optimization

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My yield is consistently low when using direct alkylation with ethyl iodide/bromide. The main impurity appears to be a dialkylated product. Why is this happening and how can I fix it?

A: This is a classic and well-documented problem in amine synthesis known as over-alkylation. The root cause is that your desired product, the mono-ethylated secondary amine, is often more nucleophilic and less sterically hindered than the primary amine starting material.[1] This creates a "runaway train" effect where the newly formed secondary amine reacts with the ethyl halide faster than the remaining starting material, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[1]

Using a large excess of the starting amine can slightly favor the mono-alkylation product, but this is often impractical and not atom-economical.

The most effective solution is to change your synthetic strategy. Reductive amination is the preferred industrial and laboratory method for selective mono-alkylation of primary amines as it avoids these issues. This "one-pot" approach involves forming an imine intermediate from the primary amine and an aldehyde (acetaldehyde in this case), which is then reduced in situ to the desired secondary amine.[2]

Overalkylation_Problem cluster_legend Causality Start Primary Amine (R-NH₂) Reagent + Et-X Start->Reagent k1 Product Secondary Amine (R-NHEt) Desired Product Reagent->Product SideProduct1 Tertiary Amine (R-NEt₂) Side Product SideProduct2 Quaternary Salt (R-N⁺Et₃ X⁻) Side Product Product->Reagent k2 SideProduct1->Reagent k3 l1 Problem: k2 > k1 (Product reacts faster than starting material)

Caption: The "runaway train" of direct N-alkylation.

Q2: I've switched to reductive amination, but the reaction is slow, and conversion is poor. What factors should I investigate?

A: Incomplete conversion in a reductive amination reaction typically points to issues with one of three critical parameters: pH, the choice of reducing agent, or stoichiometry.

  • Reaction pH: The initial step, the condensation of the amine and acetaldehyde, is the formation of an iminium ion, which is the species that gets reduced. This step is pH-dependent. The reaction is often fastest under mildly acidic conditions (pH 4-6), which facilitates both the carbonyl protonation and the dehydration step. If the medium is too acidic, the starting amine will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl is not activated. Acetic acid is often added as a catalyst.

  • Reducing Agent: The choice of reducing agent is crucial.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[3][4] It is mild enough not to reduce the aldehyde but is highly effective at reducing the iminium ion as it forms. Its mildness and tolerance of slightly acidic conditions make it ideal for one-pot procedures.

    • Sodium cyanoborohydride (NaBH₃CN): Another classic choice, but it is highly toxic and requires careful handling.

    • Sodium borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde if not used carefully. It is typically used in a two-step process where the imine is pre-formed before the reductant is added.

  • Stoichiometry and Addition Order: Ensure you are using a slight excess of the aldehyde and reducing agent (typically 1.2-1.5 equivalents). For a one-pot reaction with NaBH(OAc)₃, the amine and aldehyde are typically stirred together for a short period (e.g., 30 minutes) to allow for imine formation before the reducing agent is added portion-wise.[3]

ParameterRecommendationRationale
pH Maintain mildly acidic conditions (pH 4-6)Balances amine nucleophilicity and carbonyl activation.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective for the iminium ion, and suitable for one-pot reactions.[3]
Stoichiometry 1.2-1.5 eq. of aldehyde and reducing agentDrives the reaction to completion.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Common aprotic solvents that work well for this transformation.[3]
Q3: I'm struggling to purify the final product away from residual starting materials and byproducts. What are the best practices?

A: Purifying basic amines like your target compound on standard silica gel can be challenging due to strong interactions between the amine's lone pair and the acidic silanol groups on the silica surface.[5] This often leads to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column.

Here are three highly effective strategies to overcome this:

  • Modified Eluent Systems: The most common approach is to add a basic modifier to your solvent system. A typical mobile phase would be Dichloromethane/Methanol with 0.5-2% of a base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). The added base competes with your product for the acidic sites on the silica, improving peak shape and recovery.[6]

  • Amine-Functionalized Silica: Using a pre-treated stationary phase, such as amine-functionalized silica, can dramatically simplify purification.[5] This phase neutralizes the acidic sites, allowing for purification with standard non-polar solvent systems like Hexane/Ethyl Acetate, providing more predictable retention and better separation.[5]

  • Solid-Phase Extraction (SPE): This is an exceptionally efficient method for purifying basic compounds. By using a strong cation exchange (SCX) cartridge, you can selectively retain your protonated amine product while non-basic impurities are washed away. The pure product is then eluted by washing the cartridge with a basic solution (e.g., ammonia in methanol).[7] This technique is fast, scalable, and often yields very pure material.

SPE_Workflow Start Crude Reaction Mixture (in mild acid, e.g., MeOH/AcOH) Step1 1. Load onto SCX Cartridge Start->Step1 Step2 Amine Binds to Cartridge (R₃N⁺-SO₃⁻) Step1->Step2 Step3 2. Wash with Methanol Step2->Step3 Step5 3. Elute with NH₃ in Methanol Step2->Step5 Step4 Neutral/Acidic Impurities Eluted Step3->Step4 Step6 Pure Amine Product Eluted Step5->Step6

Sources

Technical Support Center: Minimizing Side Reactions with Piperidine and Propanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the effective use of piperidine and propanamine derivatives in synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions, ensuring the integrity and success of your experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

Part 1: Piperidine in Solid-Phase Peptide Synthesis (SPPS)

Piperidine is the most common reagent for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in SPPS.[1] While highly effective, its use can lead to several predictable and manageable side reactions.

Mechanism of Fmoc Deprotection by Piperidine

The deprotection proceeds via a β-elimination mechanism. Piperidine, a secondary amine, acts as a base to abstract the acidic proton on the fluorenyl ring system.[1] The resulting dibenzofulvene (DBF) intermediate is then trapped by a second molecule of piperidine to form a stable adduct, driving the reaction to completion.[1][2]

Fmoc Deprotection Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Trapping Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate_Carbanion Carbanion Intermediate Fmoc_Peptide->Intermediate_Carbanion + Piperidine DBF Dibenzofulvene (DBF) Intermediate_Carbanion->DBF - CO₂ Free_Amine H₂N-Peptide-Resin Intermediate_Carbanion->Free_Amine Piperidine_Adduct DBF-Piperidine Adduct DBF->Piperidine_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.[2]

Frequently Asked Questions (FAQs) - SPPS

Q1: My Fmoc deprotection seems incomplete. How can I confirm this and what should I do?

A1: Incomplete Fmoc deprotection is often caused by steric hindrance from the growing peptide chain or peptide aggregation on the resin.[3] This leads to deletion sequences in your final product.[3]

  • Confirmation: A qualitative Kaiser test or a quantitative spectrophotometric analysis of the DBF-piperidine adduct in the drained deprotection solution (absorbance at ~301 nm) can confirm incomplete removal.[2][3]

  • Solution:

    • Extend Deprotection Time: Increase the duration of the second piperidine treatment.

    • Increase Temperature: For difficult sequences, performing the deprotection at a slightly elevated temperature (e.g., up to 90°C with microwave assistance) can improve efficiency, but be cautious as this may increase other side reactions.[4]

    • Use Alternative Bases: For extremely difficult sequences, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine to scavenge the DBF.[5]

Q2: I'm observing a mass addition of +96 Da and +114 Da in my peptide, especially at Asp-Gly sequences. What is happening?

A2: You are likely observing aspartimide formation. The piperidine base can catalyze the cyclization of the aspartic acid side chain to form a five-membered succinimide ring. This aspartimide can then be opened by piperidine to form a piperidide adduct (+96 Da) or by water to form a mixture of α- and β-aspartyl peptides (+114 Da after subsequent steps).[3][6] This is a serious side reaction that is difficult to anticipate and control.[7][8]

  • Mitigation Strategies:

    • Add HOBt: Including 0.1 M 1-hydroxybenzotriazole (HOBt) in the piperidine deprotection solution can reduce the rate of aspartimide formation.[6][7][9]

    • Backbone Protection: Using a protecting group on the backbone amide nitrogen of the residue following the Asp, such as an N-(2-hydroxy-4-methoxybenzyl) (Hmb) group, offers complete protection against this side reaction.[2][7]

    • Alternative Bases: Piperazine has been shown to cause less aspartimide formation compared to piperidine, especially when used with HOBt.[7]

Q3: My C-terminal Cysteine residue is showing significant racemization. Is piperidine the cause?

A3: Yes, repeated treatments with piperidine can cause racemization of resin-bound C-terminal cysteine.[7][9] The extent of racemization can be quite high, approaching 30% after 24 hours of treatment in some cases.[7]

  • Minimization:

    • Using piperazine with 0.1M HOBt has been demonstrated to cause significantly less racemization (<5% after 24 hours) compared to piperidine.[7]

    • Employing 1% DBU in DMF for deprotection can also reduce racemization of Cys(Trt) residues.[5]

Q4: I'm synthesizing a dipeptide and getting a significant amount of a cyclic byproduct. What is this?

A4: This is likely diketopiperazine formation. When the N-terminus of a dipeptide attached to the resin is deprotected, the free amine can attack the ester linkage to the resin, forming a stable six-membered cyclic diketopiperazine and cleaving the peptide from the support. This is most common with sequences containing Proline or Glycine.[5]

  • Prevention:

    • Couple the third amino acid immediately after deprotecting the second.

    • Use pre-formed Fmoc-dipeptides for the coupling step.[2]

Part 2: General Piperidine Side Reactions in Synthesis

Beyond SPPS, piperidine is a versatile secondary amine used as a base, nucleophile, and precursor in various organic reactions.[10]

Troubleshooting Guide: N-Alkylation of Piperidine

A primary challenge in the N-alkylation of piperidine is controlling the extent of the reaction.

N-Alkylation Troubleshooting Start N-Alkylation of Piperidine Problem Observed Side Product: Quaternary Ammonium Salt (Over-alkylation) Start->Problem Cause Cause: Piperidine product is still nucleophilic and reacts further with the alkylating agent. Problem->Cause Why? Solution1 Solution 1: Control Stoichiometry Cause->Solution1 Solution2 Solution 2: Slow Addition Cause->Solution2 Solution3 Solution 3: Lower Temperature Cause->Solution3 Detail1 Use a slight excess of piperidine (1.1 - 1.2 eq) to the alkyl halide. Solution1->Detail1 Detail2 Add alkylating agent dropwise or via syringe pump to maintain its low concentration. Solution2->Detail2 Detail3 Run the reaction at a lower temperature (e.g., 0°C or room temp) to control the rate. Solution3->Detail3

Caption: Troubleshooting workflow for over-alkylation in piperidine synthesis.

Q: I am attempting a mono-N-alkylation of piperidine, but I'm getting a significant amount of the quaternary ammonium salt. How can I prevent this?

A: Over-alkylation is a classic problem because the N-alkylated piperidine product is often as nucleophilic, or even more so, than the starting piperidine.[11][12] This leads to a second alkylation event, forming the quaternary salt.[11]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of piperidine (1.1-1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent.[13]

    • Slow Addition: Add the alkylating agent slowly, ideally with a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant starting piperidine over the product.[13]

    • Lower Temperature: Conducting the reaction at a reduced temperature (e.g., 0 °C) can help control the reaction rate and improve selectivity for mono-alkylation.[13]

    • Use Alternative Methods: For challenging substrates, consider alternative methods like reductive amination or using N-aminopyridinium salts which can provide self-limiting alkylation to secondary amines.[14][15]

Q: My piperidine reagent is yellow. Can I still use it?

A: A yellow tint in piperidine is usually due to oxidation products.[16] While it may not interfere with all reactions, for high-purity applications, it is best to purify it. The most common and effective method is distillation, typically over a drying agent like potassium hydroxide (KOH) pellets.[13][16] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[16]

Part 3: Side Reactions of Propanamine Derivatives

Propanamine and its derivatives are primary amines that are important building blocks. Their reactivity is dominated by the nucleophilic nitrogen atom.

FAQs - Propanamine Derivatives

Q1: I'm performing a reaction with a propanamine derivative and suspect it is degrading. What is a likely cause?

A1: Propanamine derivatives, especially those with electron-donating groups or catechol moieties (like dopamine), can be susceptible to oxidation.[17][18] This oxidation can be catalyzed by air (oxygen), light, or trace metal impurities.[19][20]

  • Prevention:

    • Inert Atmosphere: Run reactions under an inert atmosphere (nitrogen or argon) to exclude oxygen.

    • Use of Antioxidants: For particularly sensitive compounds, the addition of antioxidants like glutathione or sodium tetraborate (borax) can help prevent oxidation in solution.[17][18]

    • Solvent Degassing: Use degassed solvents to remove dissolved oxygen.

Q2: How can I achieve selective mono-N-alkylation of a primary propanamine derivative without forming di- and tri-alkylated products?

A2: Similar to piperidine, the alkylated products of primary amines are often more reactive than the starting material, leading to over-alkylation.[12][21]

  • Strategies for Selectivity:

    • Reductive Amination: This is a powerful method for forming secondary amines. The primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ. This avoids the use of harsh alkylating agents.[22]

    • Use of Bulky Alkylating Agents: Steric hindrance can disfavor the second and third alkylation steps.

    • Use of Protecting Groups: Temporarily protect the primary amine as a sulfonamide or carbamate, perform a single alkylation, and then deprotect.

    • Catalyst Control: Certain catalytic systems, for example using cesium hydroxide, have been shown to promote selective mono-N-alkylation of primary amines.[15]

Experimental Protocols & Data

Protocol: Kaiser Test for Free Primary Amines

This qualitative test is used to detect the presence of free primary amines on the resin during SPPS, indicating complete Fmoc deprotection.[3]

Materials:

  • Solution A: 16.5 mg KCN in 25 mL distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[3]

  • Solution B: 1.0 g ninhydrin in 20 mL of n-butanol.[3]

  • Solution C: 40 g phenol in 20 mL of n-butanol.[3]

  • Small glass test tube

  • Heating block or hot plate

Procedure:

  • Place a small sample of the peptide-resin (10-20 beads) into the test tube.

  • Add 2-3 drops of Solution A.

  • Add 2-3 drops of Solution B.

  • Add 2-3 drops of Solution C.

  • Heat the test tube at 110-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Dark Blue Beads/Solution: Positive result (Deprotection is complete).

    • Yellow/Colorless Beads/Solution: Negative result (Deprotection is incomplete).

Table: Alternative Bases for Fmoc Deprotection
Base/ReagentConcentration & SolventKey Advantage(s)Reference(s)
Piperazine10% w/v in 9:1 DMF/ethanolReduces aspartimide formation and C-terminal Cys racemization vs. piperidine.[1][7]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% in DMF (often with piperidine)Stronger base, useful for difficult sequences. Reduces Cys racemization.[5][7]
Diethylamine10% in DMA or 60% in DMFInexpensive alternative, though deprotection times are significantly longer.[5]
4-Methylpiperidine (4MP)20% v/v in DMFCan be an effective and interchangeable alternative to piperidine.[1]

References

  • BenchChem Technical Support Team. (2025).
  • Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 52(4), 333-340.
  • BenchChem Technical Support Team. (n.d.). Common challenges in working with piperidine-based compounds. BenchChem.
  • BenchChem Technical Support Team. (n.d.). Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins. BenchChem.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem Technical Support Team. (2025). Side reactions associated with piperidine treatment of PEG-containing molecules. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem.
  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1561. [Link]

  • Various Authors. (n.d.).
  • Fields, G. B. (n.d.). Introduction to Peptide Synthesis. PMC - NIH.
  • ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

  • Kotha, S., et al. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • Drugs.com. (n.d.). Propan Side Effects: Common, Severe, Long Term. [Link]

  • ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES. [Link]

  • ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction?. [Link]

  • BenchChem. (2025). Propyne's Influence on the Properties of Chiral Drugs.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Wang, Y., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • ResearchGate. (2010). Oxidation of n-Propylamine and n-Butylamine by ChloramineB and Chloramine-T in Basic Medium: A Kinetic Study. [Link]

  • Kizhakkedathu, J. N., et al. (2006). Selective oxidation of propylamine to propionitrile and propionaldehyde on oxygen-covered gold. Chemical Communications. [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Taylor & Francis. (n.d.). Propylamine – Knowledge and References. [Link]

  • PubMed. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • PubMed. (2019). Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. [Link]

  • PMC. (2019). Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. [Link]

  • PubMed. (2023). Cholesterol Oxidation Products: Potential Adverse Effect and Prevention of Their Production in Foods. [Link]

Sources

Recrystallization techniques for N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine

Introduction: The "Oil-to-Solid" Challenge

User Query: "I am trying to recrystallize N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine, but it remains an oil. How do I get crystals?"

Scientist's Diagnostic: You are likely attempting to recrystallize the free base , which is chemically intrinsic as an oil or low-melting solid at room temperature. High-purity crystalline forms of this molecule are achieved only through salt formation .[1]

This guide details the conversion of the crude free base oil into a stable, crystalline salt (typically Dihydrochloride or Dioxalate) and its subsequent recrystallization. This is the industry-standard method for purifying amino-alkyl-piperidine scaffolds.[1]

Module 1: Solvent System Selection (The Knowledge Base)

The choice of solvent is the single most critical variable. For diamines like N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine, we utilize a "Good Solvent / Anti-Solvent" pairing strategy.[1]

Solubility Matrix for Salt Formation
Solvent SystemRoleSuitabilityNotes
Ethanol (EtOH) Good SolventHighExcellent for dissolving the crude salt; requires anti-solvent for high yield.[1]
Isopropanol (IPA) IntermediateOptimal Often allows "single-solvent" recrystallization; less likely to solvate impurities than EtOH.[1]
Ethyl Acetate (EtOAc) Anti-SolventHighThe "Crash-out" solvent.[1] Salts are insoluble here.[1] Used to drive precipitation.[1][2][3]
Diethyl Ether / MTBE Anti-SolventModerateGood for initial precipitation but prone to "oiling out" if added too fast.[1]
Acetonitrile (MeCN) SpecificLowUse only if alcohols fail.[1] Can form solvates.[1][]

Module 2: The Experimental Protocol

Objective: Convert crude oil to high-purity Dihydrochloride (2HCl) salt.

Step-by-Step Methodology
  • Dissolution (The "Good" Solvent):

    • Dissolve 10g of crude N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine oil in 50 mL of Isopropanol (IPA) .

    • Tip: Ensure the solution is moisture-free.[1] Dry over

      
       if necessary before acid addition.
      
  • Acid Addition (Stoichiometry Control):

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add 2.2 equivalents of HCl (e.g., 4M HCl in Dioxane or concentrated aqueous HCl).

    • Critical: Maintain temperature <10°C. Rapid exotherms cause immediate oiling/gumming.[1]

  • Nucleation & Crystallization:

    • Stir at 0°C for 30 minutes. A white precipitate should form.[1][5]

    • If no solid forms: Slowly add Ethyl Acetate (Anti-Solvent) dropwise until turbidity persists.[1]

    • Seeding: If available, add a micro-spatula of pure crystal seed.

  • Recrystallization (Purification):

    • Filter the crude solid.

    • Redissolve in minimum hot Ethanol (approx. 60°C).

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the purified crystals and dry under vacuum at 40°C.

Module 3: Visualization of Workflows

Workflow 1: Salt Formation & Purification Logic

RecrystallizationWorkflow Start Crude Free Base (Oil) Dissolve Dissolve in IPA (5 volumes) Start->Dissolve Acidify Add 2.2 eq HCl (in Dioxane/Et2O) Temp < 10°C Dissolve->Acidify CheckState Observation Check Acidify->CheckState Solid Precipitate Forms CheckState->Solid Success Oil Oiling Out / Gumming CheckState->Oil Failure Recryst Recrystallize: Dissolve in hot EtOH Cool slowly -> Add EtOAc Solid->Recryst Oil->Recryst Re-dissolve & Seed Final Pure Crystalline Salt Recryst->Final

Caption: Logical flow for converting the amine oil into a crystalline salt, with decision points for physical state observation.

Module 4: Troubleshooting Guide (The "Help Desk")

Issue 1: "My product is oiling out (forming a goo) instead of crystallizing."

  • Cause: This is the most common issue with amino-alkyl-piperidines.[1] It occurs when the "Liquid-Liquid Phase Separation" (LLPS) boundary is hit before the crystallization boundary.

  • Solution A (Temperature): You are cooling too fast.[1] Re-heat the mixture until the oil dissolves, then cool very slowly (1°C/min).

  • Solution B (The Trituration Hack): Decant the supernatant solvent. Add fresh Diethyl Ether or Heptane to the oily residue and scratch the flask walls vigorously with a glass rod. This mechanical stress often induces nucleation.[1]

  • Solution C (Seeding): If you have any solid from a previous batch, add it at the cloud point.

Issue 2: "The crystals are hygroscopic and turn into a paste on the filter."

  • Cause: Diamine salts (especially hydrochlorides) are avid water sponges.[1]

  • Solution:

    • Switch the acid: Try Fumaric Acid or Oxalic Acid .[1] These organic salts are often less hygroscopic and non-solvated compared to HCl salts.[1]

    • Use a nitrogen-blanketed filter funnel (Schlenk line techniques).[1]

Issue 3: "Low Yield (<50%)."

  • Cause: The salt is too soluble in the "Good Solvent" (Alcohol).

  • Solution: Increase the ratio of Anti-Solvent (EtOAc/Ether). Push the ratio to 1:5 (Alcohol:EtOAc). Cool to -20°C in a freezer before filtration.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I distill the free base instead of crystallizing? A: Technically, yes, but it requires high vacuum (<1 mmHg) and high temperatures (>150°C), which risks thermal decomposition (oxidation of the piperidine ring). Salt crystallization is milder and superior for removing structural isomers.[1]

Q: Why use IPA instead of Ethanol? A: IPA has a lower dielectric constant than Ethanol. This often makes the solubility differential between "hot" and "cold" sharper for amine salts, resulting in higher recovery yields.

Q: Which salt form is best for bio-assays? A: The Dihydrochloride (2HCl) is standard for water solubility. However, if you need a stable solid for long-term storage, the Fumarate (1:1) salt is often more crystalline and less prone to absorbing atmospheric moisture.

References

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Standard text on salt selection and crystallization optimization).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

  • BenchChem Application Notes. (2025). Prevention of Oiling Out in Amine Salt Crystallization. 7

  • Mettler Toledo. (2024).[1] Oiling Out in Crystallization: Detection and Prevention. 8

Sources

Validation & Comparative

A Senior Scientist's Guide to 1H NMR Spectrum Analysis of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists working with complex amines, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an indispensable tool. This guide provides an in-depth analysis of the 1H NMR spectrum of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine, a molecule featuring several distinct proton environments. Beyond a simple peak assignment, we will delve into the causal factors governing the observed chemical shifts and coupling patterns, compare the utility of 1H NMR against alternative analytical techniques, and provide a robust experimental protocol for acquiring high-quality data.

Deciphering the Molecular Architecture: A Predicted 1H NMR Analysis

While an experimental spectrum for N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine is not publicly available, a detailed and highly accurate prediction can be synthesized from the analysis of its constituent fragments and established principles of NMR spectroscopy. The structure, shown below, presents a rich tapestry of proton signals.

Caption: Molecular structure of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine with proton environments labeled (a-i).

The predicted 1H NMR spectrum is best understood by dissecting the molecule into its three key components: the N-ethyl group, the propyl linker, and the 4-methylpiperidine ring.

Assignment Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Rationale
a-CH2-CH3~2.6 - 2.8Quartet (q)2HThese protons are adjacent to a nitrogen atom, causing a downfield shift. They are split by the three protons of the methyl group (b).
b-CH2-CH3~1.0 - 1.2Triplet (t)3HThis terminal methyl group is in a typical aliphatic region and is split by the two adjacent methylene protons (a).
c-NH-CH2-~2.7 - 2.9Triplet (t)2HSimilar to (a), these protons are adjacent to a nitrogen, resulting in a downfield shift. They are coupled to the methylene protons at (d).
d-CH2-CH2-CH2-~1.6 - 1.8Quintet (quint)2HThese central methylene protons of the propyl linker are coupled to the methylene groups at (c) and (e), resulting in a more complex splitting pattern.
e-CH2-N(piperidine)~2.3 - 2.5Triplet (t)2HProtons adjacent to the piperidine nitrogen are shifted downfield and are coupled to the methylene protons at (d).
f, f'Piperidine -CH2- (axial & equatorial)~2.8 - 3.0Multiplet (m)2HThe axial and equatorial protons on the carbons adjacent to the nitrogen are diastereotopic and will appear as a complex multiplet.
g, g'Piperidine -CH2- (axial & equatorial)~1.6 - 1.8Multiplet (m)4HThese protons are further from the nitrogen and appear more upfield. The axial and equatorial protons will likely show complex splitting.
hPiperidine -CH-~1.3 - 1.5Multiplet (m)1HThis methine proton is in a typical aliphatic region.
i-CH3~0.9Doublet (d)3HThe methyl group on the piperidine ring will be split by the adjacent methine proton (h).
NH-NH-~1.0 - 3.0Broad singlet (br s)1HThe chemical shift of the N-H proton can vary significantly depending on solvent, concentration, and temperature. It often appears as a broad signal due to quadrupole broadening and exchange.[1][2]

Expert Insights on Spectral Prediction:

  • Solvent Effects: The choice of solvent (e.g., CDCl3, DMSO-d6) can significantly influence the chemical shifts, particularly for the N-H proton and protons on carbons adjacent to nitrogen atoms, due to hydrogen bonding and other solvent-solute interactions.[2]

  • Conformational Dynamics: The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial proton environments. At room temperature, rapid chair-flipping can sometimes average these signals, but in a substituted ring like this, distinct signals are expected, leading to more complex multiplets.

  • Through-Space Effects: Protons that are close in space, even if they are several bonds apart, can influence each other's chemical shifts through the Nuclear Overhauser Effect (NOE), which can be probed in more advanced 2D NMR experiments.

A Comparative Analysis: 1H NMR vs. Alternative Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical methods.

Technique Strengths Weaknesses Best Use Case
1H NMR Spectroscopy Provides detailed information about the molecular structure, including proton environments, connectivity, and stereochemistry. Non-destructive.Relatively low sensitivity compared to mass spectrometry. Can be complex to interpret for large molecules.Primary tool for unambiguous structural determination of purified compounds.
13C NMR Spectroscopy Provides information on the carbon backbone of the molecule.[3] Each unique carbon atom gives a distinct signal.Lower sensitivity than 1H NMR. Longer acquisition times.Complementary to 1H NMR for confirming the carbon framework and identifying quaternary carbons.
Mass Spectrometry (MS) Extremely high sensitivity. Provides accurate molecular weight information and fragmentation patterns that can aid in structural elucidation.Does not provide detailed connectivity information on its own. Isomer differentiation can be challenging.Determining molecular formula and confirming the presence of the target compound, especially in complex mixtures.
Gas Chromatography (GC) Excellent for separating volatile and thermally stable compounds.[4] Can be coupled with MS for powerful GC-MS analysis.Not suitable for non-volatile or thermally labile compounds. Requires derivatization for many amines.Purity assessment and quantification of the target compound, especially for process monitoring.
Liquid Chromatography (LC) Highly versatile for separating a wide range of compounds. Can be coupled with various detectors, including MS (LC-MS).Can be more complex to develop methods for than GC.Purity analysis, quantification, and analysis of complex mixtures, including biological samples.[5][6]

Synergistic Approach: The most robust analytical workflow combines these techniques. For instance, LC-MS could be used to confirm the presence and purity of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine in a reaction mixture, while 1H and 13C NMR would be employed on the purified sample for definitive structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_data Data Interpretation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification lcms LC-MS for Purity & MW Confirmation purification->lcms Primary Check nmr 1H & 13C NMR for Structural Elucidation purification->nmr ftir FTIR for Functional Group ID purification->ftir lcms->nmr For Purified Sample interpretation Combined Spectral Interpretation lcms->interpretation nmr->interpretation ftir->interpretation structure Final Structure Confirmation interpretation->structure

Caption: A typical analytical workflow for the characterization of a novel small molecule.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

The following protocol provides a standardized procedure for obtaining a high-quality 1H NMR spectrum of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine.

Materials:

  • N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl3) of high purity (99.8+ atom % D)

  • Internal standard (e.g., Tetramethylsilane, TMS, if not already in the solvent)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl3) to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Instrument Setup (Assuming a standard 400 MHz NMR spectrometer):

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's gauge.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This is a critical step for obtaining high resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm, to ensure all signals are captured.

    • Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For accurate integration, a longer delay (5 x T1 of the slowest relaxing proton) is necessary.

    • Number of Scans (NS): Start with 16 or 32 scans. Increase as needed to improve the signal-to-noise ratio.

    • Receiver Gain (RG): Adjust the receiver gain to avoid signal clipping.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3) or the TMS signal to 0 ppm.[7]

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

Trustworthiness of the Protocol: This protocol incorporates self-validating steps. The locking and shimming process ensures the homogeneity of the magnetic field, which is essential for high-resolution data. The calibration against a known internal standard or residual solvent peak ensures the accuracy of the reported chemical shifts.

Conclusion

The 1H NMR spectrum provides an unparalleled level of structural detail for a molecule like N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine. By understanding the interplay of electronic effects, spin-spin coupling, and conformational dynamics, researchers can confidently assign each proton signal to its specific location within the molecule. While other analytical techniques such as mass spectrometry and chromatography play crucial roles in purity assessment and molecular weight determination, 1H NMR remains the gold standard for unambiguous structural elucidation. The adoption of a synergistic analytical workflow, grounded in robust experimental protocols, ensures the highest degree of scientific integrity in drug discovery and development.

References

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Doc Brown's Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • SpectraBase. 4-Methylpiperidine - Optional[1H NMR] - Chemical Shifts. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • Royal Society of Chemistry. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

  • ACS Publications. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. [Link]

  • PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. 1 H NMR spectrum of 5e terminated by 4-methylpiperidine. a À full.... [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. [Link]

Sources

Technical Guide: MS/MS Fragmentation Characterization of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Compound: N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine Molecular Formula: C₁₁H₂₄N₂ Exact Mass: 184.1939 Da Precursor Ion [M+H]⁺: m/z 185.20

This technical guide provides a structural elucidation framework for N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine , a structural motif commonly encountered as a side-chain intermediate in the synthesis of phenothiazine antipsychotics, antihistamines, and GPCR ligands.

Accurate identification of this molecule is critical in impurity profiling and metabolite identification . This guide compares its fragmentation behavior against two common structural analogs—its des-ethyl and des-methyl variants—to provide researchers with definitive diagnostic ions for specificity.

Experimental Methodology

To replicate the fragmentation patterns described below, the following instrument parameters are recommended. These settings prioritize the generation of diagnostic iminium ions characteristic of the piperidine and ethyl-amine moieties.

Protocol: ESI-MS/MS Acquisition[1]
  • Instrumentation: Q-TOF or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Protonation enhancer).

  • Direct Infusion: 5-10 µL/min flow rate.

  • Collision Energy (CE):

    • Screening: Ramp 15–45 eV.

    • Quantitation (MRM): Optimized at 25 eV for m/z 112 product ion.

Structural Characterization & Fragmentation Mechanism

The fragmentation of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine is driven by Charge-Remote Fragmentation (CRF) and Inductive Cleavage initiated by the two basic nitrogen centers.

Key Fragmentation Pathways

Upon protonation ([M+H]⁺ m/z 185), the molecule possesses two likely protonation sites: the tertiary piperidine nitrogen and the secondary acyclic nitrogen. The fragmentation is dominated by


-cleavage  events adjacent to these heteroatoms.[1][2]
  • Pathway A: Piperidine Ring Diagnostic (m/z 112)

    • Mechanism:

      
      -cleavage adjacent to the tertiary piperidine nitrogen.
      
    • Process: The bond between the

      
      -carbon (CH₂) and 
      
      
      
      -carbon of the propyl chain breaks.
    • Result: Formation of the resonance-stabilized 4-methyl-1-methylenepiperidinium ion .

    • Significance: This is the Base Peak (most abundant) and definitively identifies the substituted ring system.

  • Pathway B: Ethyl-Amine Chain Diagnostic (m/z 58)

    • Mechanism:

      
      -cleavage adjacent to the secondary amine.
      
    • Process: Cleavage of the propyl chain C-C bond nearest to the secondary nitrogen.

    • Result: Formation of the N-ethylmethaniminium ion (

      
      ).
      
    • Significance: This ion confirms the presence of the N-ethyl group. If the tail were N-methyl, this would shift to m/z 44.

  • Pathway C: Secondary Ring Fragment (m/z 98)

    • Mechanism: Inductive cleavage or rearrangement.[3][4]

    • Result: Protonated 4-methylpiperidine ring (loss of the entire alkyl chain).

Fragmentation Pathway Diagram

The following diagram illustrates the causal relationships between the precursor ion and its diagnostic fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 185 TS_Ring α-Cleavage (Piperidine Side) Precursor->TS_Ring Collision Energy TS_Chain α-Cleavage (Amine Side) Precursor->TS_Chain Frag_112 Diagnostic Ring Ion (4-methyl-1-methylene piperidinium) m/z 112 TS_Ring->Frag_112 Loss of neutral N-ethylpropanamine part Frag_98 Ring Fragment (4-methylpiperidine) m/z 98 TS_Ring->Frag_98 H-transfer/Rearrangement Frag_58 Diagnostic Chain Ion (N-ethylmethaniminium) m/z 58 TS_Chain->Frag_58 Loss of neutral piperidine-propyl part

Caption: Mechanistic pathway showing the generation of the base peak (m/z 112) and the specific N-ethyl diagnostic marker (m/z 58).

Comparative Analysis: Target vs. Alternatives

In drug development, this molecule must often be distinguished from its synthetic precursors or degradation products. The table below compares the Target (Compound A) with its "Des-ethyl" (Compound B) and "Des-methyl" (Compound C) analogs.

Table 1: Diagnostic Ion Comparison[1]
FeatureTarget Compound Alternative 1 (Des-ethyl) Alternative 2 (Des-methyl)
Chemical Name N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine3-(4-methyl-1-piperidinyl)-1-propanamineN-Ethyl-3-(1-piperidinyl)-1-propanamine
Precursor [M+H]⁺ m/z 185 m/z 157 m/z 171
Ring Diagnostic m/z 112 (4-Me-Pip=CH₂)m/z 112 (No change in ring)m/z 98 (Unsubstituted Pip=CH₂)
Chain Diagnostic m/z 58 (N-ethyl)m/z 30 (Primary Amine)m/z 58 (N-ethyl)
Differentiation Reference StandardLoss of 28 Da in Precursor; m/z 30 indicates primary amine.[1][3][4][5][6][7][8][9][10][11]Loss of 14 Da in Precursor; m/z 98 indicates unsubstituted ring.
Analysis of Alternatives
  • vs. Alternative 1 (Primary Amine): If your spectrum shows m/z 112 but lacks m/z 58 (appearing instead as m/z 30), the ethyl group is missing. This suggests incomplete alkylation during synthesis.

  • vs. Alternative 2 (Unsubstituted Ring): If the precursor is m/z 171 and the base peak shifts from 112 to 98, the methyl substituent on the piperidine ring is absent.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on -cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Propanamine, N-ethyl-. NIST Chemistry WebBook, SRD 69.[9] [Link] (Source for N-ethyl-propylamine fragmentation logic).

  • Wiley SpectraBase. (2025).[11] Mass Spectrum of N-Methylpiperidine. [Link] (Source for piperidine ring fragment m/z 98 confirmation).

Sources

Safety Operating Guide

Personal protective equipment for handling N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine

Part 1: Executive Safety Directive (The "Why")

As researchers, we often treat organic amines as generic bases. This is a critical error. N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine is a diamine featuring both a secondary amine (N-ethyl) and a tertiary cyclic amine (piperidine).

The Scientific Reality:

  • Corrosivity (pH > 12): This molecule is not merely an irritant; it is likely a Skin Corrosive Category 1B . It causes irreversible tissue destruction (necrosis) rather than simple inflammation. The lipophilic piperidine ring facilitates rapid dermal absorption, carrying the caustic functional groups deep into the subcutaneous tissue.

  • Amine "Blush" & Permeation: Standard nitrile gloves are permeable to low-molecular-weight amines. The nitrogen lone pair attacks the nitrile carbon, causing polymer swelling and degradation. Reliance on standard 4-mil nitrile gloves for prolonged handling is a safety violation.

  • Sensitization: Like many piperidine derivatives, this compound poses a risk of respiratory and dermal sensitization.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "compliance" to "protection."[1][2][3][4][5][6][7] The following selection is based on permeation breakthrough times for aliphatic amines.

PPE Selection Table
ComponentStandard Operation (Splash Risk Only)High-Risk Operation (Pouring/Synthesis)Scientific Rationale
Hand Protection Double-gloving required. Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Film (Silver Shield/4H) Worn as inner linerOuter: Nitrile (for dexterity)Amines permeate nitrile in <15 mins. Laminate film offers >480 min breakthrough time against aggressive amines.
Eye Protection Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face Shield (8-inch)Goggles seal against vapors; Face shields deflect high-velocity splashes that bypass goggles.
Body Defense Lab Coat (100% Cotton or Nomex)Chemical-Resistant Apron (Butyl/Neoprene)Synthetic blends (polyester) can melt into skin if the amine catalyzes an exothermic reaction or fire occurs.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if powder) or P100 (if aerosolized)The vapor pressure of amines allows them to bypass simple surgical masks.

Part 3: Operational Workflow & Decision Logic

Visualization 1: PPE Decision Logic

This logic gate ensures you match the protection level to the exposure duration.

PPE_Logic Figure 1: PPE Selection Logic based on Exposure Risk Start Task Assessment Volume Volume > 100mL or Heating Involved? Start->Volume Duration Contact Time > 15 mins? Volume->Duration No HighRisk High-Risk Protocol: Silver Shield Liners Face Shield + Goggles Chem-Resistant Apron Volume->HighRisk Yes Standard Standard Protocol: Double Nitrile Gloves Splash Goggles Fume Hood Duration->Standard No Duration->HighRisk Yes

Step-by-Step Handling Protocol

1. Pre-Operational Check (The "Buddy System")

  • Verify Ventilation: Ensure Fume Hood face velocity is 80-100 fpm.

  • Glove Inflation Test: If using Silver Shield laminate gloves, inflate them with air and roll the cuff to check for pinholes. Trust, but verify.

2. Weighing & Transfer

  • Context: Amines are hygroscopic and react with CO2 in the air to form carbamates (white crust).

  • Technique:

    • Tare the receiving vessel inside the hood.

    • Use a disposable glass pipette or chemically resistant syringe for liquid transfer. Do not pour from the stock bottle if >50mL to avoid "glugging" and splashing.

    • The "Drop Check": If a drop falls on your nitrile glove, STOP .

      • Remove outer glove immediately.

      • Inspect inner glove.

      • Replace both.

      • Reasoning: You cannot feel amine burns immediately; the nerve damage often precedes the pain signal.

3. Decontamination

  • Wipe all threads on the stock bottle with a dry Kimwipe, then a solvent-dampened wipe (Ethanol).

  • Dispose of wipes immediately into solid hazardous waste.

Part 4: Emergency Response & Disposal

Visualization 2: Spill Response Workflow

Spill_Response Figure 2: Immediate Spill Response Protocol Spill Spill Detected Size Volume? Spill->Size Minor Minor (<50mL): Absorb with Vermiculite or Chem-Sorb Pads Size->Minor Small Major Major (>50mL): Evacuate Lab Call EHS/Fire Dept Size->Major Large Clean Double Bag Waste Label: 'Corrosive - Amine' Minor->Clean

Disposal Strategy
  • Segregation Rule: NEVER mix amine waste with acid waste streams.

    • Mechanism: Acid-Base neutralization is highly exothermic. Mixing this concentrated amine with concentrated acid in a closed waste container can cause a thermal explosion or geyser.

  • Labeling: Mark waste containers clearly as "Basic Organic Waste" or "Alkaline Corrosives."

  • Rinsing: Triple-rinse empty containers with a solvent (e.g., acetone) before discarding glass. Collect the rinsate as hazardous waste.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine (CAS 1040690-68-3).[8]

  • Ansell Healthcare. (2023). Chemical Resistance Guide: Permeation & Degradation Data for Amines.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Fume Hoods.

Sources

×

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N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine
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